2-甲氧基乙氧基钴(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cobalt (II) 2-methoxyethoxide is a dark bronze liquid . It is used as a nano-material, in thin films, and ferroelectric metals . .

Molecular Structure Analysis

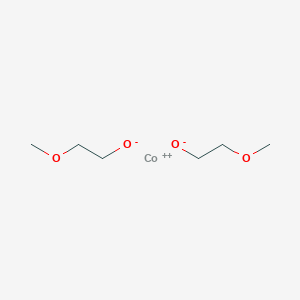

The molecular formula of Cobalt (II) 2-methoxyethoxide is Co(OCH2CH2OCH3)2 . It has a molecular weight of 209.11 g/mol . The InChI Key for this compound is BFBNUELICQBJBC-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving Cobalt (II) 2-methoxyethoxide are not available, cobalt compounds are known to be involved in various chemical reactions. For example, cobalt sulfides have been used as catalysts in Li-CO2 batteries .Physical and Chemical Properties Analysis

Cobalt (II) 2-methoxyethoxide is a dark bronze liquid . It has a density of 0.96 g/mL and a boiling point of 124°C . It is moisture sensitive and denatures in water, but is miscible with alcohols, ketones, and esters .科学研究应用

环境应用:与 2-甲氧基乙氧基钴(II) 性质相似的钴(II)-单乙醇胺配合物已被有效地用于在温和条件下以过氧化氢为氧化剂降解橙 II 染料。这表明了其在环境应用中处理有毒和不可生物降解的偶氮染料的潜力 (Chen et al., 2012).

电致变色器件:甲氧基乙氧基钴前驱体已用于制备溶胶-凝胶沉积的氢氧化钴薄膜,该薄膜表现出可逆的电致变色响应。这表明其在电致变色器件的开发中具有适用性 (Ozer et al., 1998).

电池技术:在用于电池技术的锂钴氧化物 (LiCoO2) 合成中,2-甲氧基乙氧基钴用作化学前驱体。这强调了其在锂离子电池材料制造中的重要性 (Predoana et al., 2003).

医学和生物研究:钴(II) 配合物在 DNA 结合、蛋白质相互作用、自由基清除和抗癌活性方面显示出潜力。这些特性对于医学和生物研究应用至关重要 (Raja et al., 2012).

分析化学中的化学发光:已经研究了钴(II) 配合物的化学发光在分析化学中的潜在应用,特别是在各种物质的检测和分析中 (Zhang et al., 2000).

聚合物合成:钴配合物用作催化剂,利用二氧化碳和环氧化物生产聚碳酸酯和环状碳酸酯。这突出了其在聚合物合成和环境化学中的作用 (Lu & Darensbourg, 2012).

毒理学和健康研究:对钴(II) 离子的研究提供了对肺组织氧化应激指标的见解,有助于更好地理解与钴相关的肺部疾病 (Lewis et al., 1991).

安全和危害

Cobalt (II) 2-methoxyethoxide is classified as a hazardous substance. It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

属性

IUPAC Name |

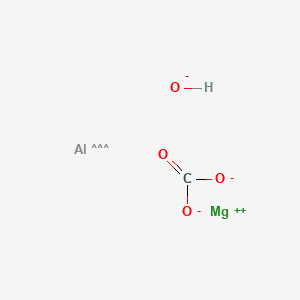

cobalt(2+);2-methoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBNUELICQBJBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CoO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)